molecular formula C31H34N2O3 B604443 2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL CAS No. 342649-43-8

2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL

Cat. No.: B604443
CAS No.: 342649-43-8
M. Wt: 482.6g/mol
InChI Key: OQKCDFWHWJHSTC-YZEAAVOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL is a complex organic compound with a unique structure that combines elements of phenol, xanthene, and imine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL typically involves a multi-step process. One common method starts with the condensation of 2-hydroxybenzaldehyde with an amine derivative to form a Schiff base. This intermediate is then reacted with a xanthene derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The phenolic group can scavenge free radicals, providing antioxidant effects. The imine group can interact with enzymes and proteins, modulating their activity. Additionally, the xanthene moiety can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL is unique due to its complex structure, which combines multiple functional groups, allowing it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its multifunctionality makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

342649-43-8

Molecular Formula

C31H34N2O3

Molecular Weight

482.6g/mol

IUPAC Name

2-[[2-tert-butyl-4a-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,3,4,9,9a-hexahydroxanthen-9-yl]iminomethyl]phenol

InChI

InChI=1S/C31H34N2O3/c1-30(2,3)23-16-17-31(33-20-22-11-5-8-14-27(22)35)25(18-23)29(24-12-6-9-15-28(24)36-31)32-19-21-10-4-7-13-26(21)34/h4-15,19-20,23,25,29,34-35H,16-18H2,1-3H3/b32-19?,33-20+

InChI Key

OQKCDFWHWJHSTC-YZEAAVOISA-N

SMILES

CC(C)(C)C1CCC2(C(C1)C(C3=CC=CC=C3O2)N=CC4=CC=CC=C4O)N=CC5=CC=CC=C5O

Origin of Product

United States

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